Ferric citrate - 6043-74-9

Ferric citrate

Catalog Number: EVT-3564139
CAS Number: 6043-74-9
Molecular Formula: C6H15FeO12
Molecular Weight: 335.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.
Source and Classification

Ferric citrate is classified as an organic iron compound. It can be sourced from natural processes involving the interaction of ferric ions with citric acid, which is commonly found in citrus fruits. The compound is also synthesized for pharmaceutical use, ensuring high purity and compliance with health regulations.

Synthesis Analysis

Methods of Synthesis

The synthesis of ferric citrate can be achieved through several methods, each involving the combination of citric acid with ferric hydroxide or ferric chloride under controlled conditions:

  1. Precipitation Method: This involves mixing ferric chloride hexahydrate with sodium hydroxide to form ferric hydroxide precipitate. Citric acid is then added to this precipitate to form ferric citrate. The process typically requires maintaining specific pH levels and temperatures to ensure optimal yield and purity .
  2. Direct Reaction Method: Ferric ions are reacted directly with citric acid in aqueous solutions at elevated temperatures. The mixture is stirred continuously to facilitate the reaction, followed by cooling and filtration to isolate the product .
  3. Complex Formation: In some protocols, citric acid and ferric nitrate are mixed in varying molar ratios to produce different complexes of ferric citrate, which can have distinct properties and applications .

Technical Details

The synthesis often includes steps such as:

  • Maintaining pH between 0.8 and 1.5 during the reaction.
  • Heating the mixture to temperatures ranging from 65°C to 100°C.
  • Utilizing pressure filtration techniques for purification after the formation of the precipitate .
Molecular Structure Analysis

Ferric citrate has a complex molecular structure characterized by its coordination with citric acid. The molecular formula can vary depending on the hydration state and the specific synthesis method used.

Structure Data

  • Molecular Formula: C₆H₅FeO₇
  • Molar Mass: Approximately 241.86 g/mol
  • Coordination Geometry: Ferric ions typically exhibit octahedral coordination with oxygen atoms from citric acid.
Chemical Reactions Analysis

Ferric citrate participates in various chemical reactions, primarily involving its ability to bind phosphate ions:

  1. Binding Reaction: Ferric citrate can react with phosphates in solution, forming stable complexes that prevent phosphate absorption in the gastrointestinal tract.
  2. Redox Reactions: Under certain conditions, ferric ions may undergo reduction to ferrous ions, especially in acidic environments, affecting their reactivity .

Technical Details

The stability of ferric citrate complexes can be influenced by factors such as pH, temperature, and concentration of reactants during synthesis.

Mechanism of Action

Ferric citrate functions primarily through its ability to bind phosphate ions in the digestive system:

Data on Mechanism

Research indicates that ferric citrate effectively reduces serum phosphorus levels in patients with chronic kidney disease by approximately 30% when administered at therapeutic doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Garnet red crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Melting Point: Decomposes upon heating rather than melting.

Chemical Properties

  • pH Range: Typically acidic due to the presence of citric acid.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses indicate that ferric citrate retains its structural integrity across a range of pH values but may degrade under extreme conditions .

Applications

Ferric citrate has several significant applications:

  1. Medical Use: Approved by the U.S. Food and Drug Administration for managing hyperphosphatemia in patients with chronic kidney disease on dialysis.
  2. Nutritional Supplement: Used as an iron supplement to treat iron deficiency anemia due to its bioavailability and effectiveness .
  3. Research Applications: Investigated for its potential use as a draw solute in forward osmosis processes due to its osmotic properties .
Historical Development and Synthesis Methodologies

Evolution of Synthetic Pathways for Ferric Citrate Coordination Complexes

The synthesis of ferric citrate has evolved significantly from early precipitation methods to sophisticated solution-phase techniques enabling precise control over coordination chemistry. Initial approaches involved the simple combination of ferric salts with citric acid in aqueous media, yielding ill-defined polymeric networks with variable hydration states and inconsistent iron-citrate coordination geometries. These early methodologies produced materials with poor batch-to-batch reproducibility and inconsistent phosphate-binding capacities, limiting pharmaceutical utility [1] [3].

The development of modern synthetic pathways began with the recognition that ternary iron-citrate systems could form multiple coordination complexes with distinct physicochemical properties. Patent analysis reveals a shift toward controlled precipitation techniques using water-miscible organic solvents to isolate defined coordination complexes. These methods leverage the differential solubility of ferric citrate species in solvent-water mixtures, allowing isolation of specific crystalline or amorphous forms. For example, the addition of acetone or methanol to aqueous reaction mixtures forces precipitation while simultaneously controlling particle morphology and surface area – critical parameters for pharmaceutical performance [1] [4]. This evolution culminated in the development of a one-pot synthesis where ferric hydroxide is generated in situ from ferric chloride and alkali, then immediately complexed with citric acid under controlled pH and temperature conditions. This approach minimizes intermediate handling and improves yield consistency while maintaining precise control over the iron coordination environment [3].

Recent advances focus on elucidating the molecular architecture of ferric citrate coordination complexes through techniques like X-ray absorption spectroscopy. Studies confirm that pharmaceutical-grade ferric citrate consists of polynuclear iron(III)-oxo-hydroxo clusters where citrate acts as a bridging ligand rather than forming discrete mononuclear complexes. This structural insight explains the variable hydration states observed in different synthesis methods and their impact on material properties [8].

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis Protocols

Table 1: Comparative Analysis of Ferric Citrate Synthesis Methods

Synthesis ParameterIndustrial-Scale ProcessLaboratory-Scale ProcessCritical Differences
Iron SourceFerric chloride hexahydrate (technical grade)Ferric chloride hexahydrate (analytical grade)Purity specifications (98% vs >99%)
Base for Hydroxide FormationSodium carbonate (low-cost)Sodium hydroxide (precise control)Anion effects on precipitation kinetics
Solvent SystemMethanol/water mixtures (lower cost)Acetone/water mixtures (faster precipitation)Solvent polarity impacts crystal habit
Reaction Scale100-1000 L reactors1-5 L flasksMixing efficiency affects particle size distribution
Drying MethodSpray drying or fluid bed dryingVacuum oven dryingThermal history affects surface area
Yield OptimizationThroughput-focused (85-90%)Purity-focused (75-80%)Economic vs analytical priorities

Industrial manufacturing prioritizes cost efficiency and throughput while maintaining compliance with pharmaceutical specifications. A representative industrial process begins with dissolving sodium hydroxide (44.4g) in purified water (200ml) in large-scale reactors, followed by addition of citric acid monohydrate (77.7g). After 30 minutes of stirring, ferric chloride hexahydrate (100g) is introduced, with reaction maintenance at 50-55°C for 1 hour. The critical precipitation step involves slow addition of 1200ml methanol, yielding 85% molar yield of ferric citrate as dark brown to red powder after filtration and reduced pressure drying [4]. Temperature control during organic solvent addition is crucial to prevent amorphous aggregate formation and ensure consistent filtration characteristics.

Laboratory methods emphasize stoichiometric precision and analytical characterization. Small-scale syntheses typically employ dropwise addition of reagents under inert atmosphere to prevent oxidation state changes. Research-scale protocols utilize diverse iron sources including ferric nitrate, ferric sulfate, and even electrochemically generated ferric ions to study coordination chemistry effects. Purification often involves multiple recrystallization steps from solvent systems like ethanol-water mixtures to obtain single crystals for structural analysis. Unlike industrial processes, laboratory methods frequently incorporate post-synthetic modifications such as controlled humidity exposure to achieve specific hydration states [1] [6].

The most significant technical divergence exists in isolation methodologies – where industrial processes favor rapid filtration and continuous drying, laboratory protocols employ slow evaporation or anti-solvent diffusion to grow crystals suitable for X-ray diffraction studies. This fundamental difference in solid-state processing leads to variations in surface area, powder density, and dissolution profiles between research samples and pharmaceutical materials [3] [6].

Challenges in Achieving Stoichiometric Precision in Ternary Iron-Citrate Systems

The synthesis of well-defined ferric citrate complexes faces significant challenges due to the coordination flexibility of both iron(III) and citrate ions. Citrate possesses four potential donor groups (three carboxylates and one hydroxyl) that can form diverse coordination modes including monodentate, chelating, and bridging configurations. This versatility enables formation of polynuclear complexes with stoichiometries ranging from Fe:citrate 1:1 to 3:1 depending on pH, concentration, and counterions present [1] [6].

A primary challenge involves controlling the hydrolysis equilibrium of iron(III) in aqueous systems. At the pH range optimal for complex formation (pH 3-5), ferric ions undergo extensive hydrolysis forming dimeric [Fe₂(μ-OH)₂]⁴⁺ and trimeric [Fe₃(μ₃-O)]⁶⁺ species that compete with citrate for coordination sites. This hydrolysis leads to the formation of polynuclear complexes with variable Fe:citrate ratios rather than discrete mononuclear species. The equilibrium between monomeric [Fe(cit)]⁻, dimeric [Fe₂(cit)₂(H₋₁)₂]⁴⁻, and higher nuclearity species depends critically on concentration, temperature, and mixing protocols [1] [3].

Table 2: Surface Area Control Methods for Pharmaceutical-Grade Ferric Citrate

MethodProcess DescriptionSurface Area Achieved (m²/g)Advantages/Limitations
Water Spray ProcessingControlled humidity exposure of high-SA material16-19Precise control; added processing cost
Solvent-Mediated RecrystallizationSlurrying in water-solvent mixtures17-20Improves crystallinity; solvent residues
Fractional PrecipitationSeparated precipitation from divided filtrate16-18Batch consistency; lower yield
Thermal AnnealingControlled heating below decomposition17-19Simple; potential dehydration
Mechanical ProcessingMilling and sieving>20 (initial) → <20Destructive; may create amorphous regions

Another critical challenge lies in achieving batch-to-batch consistency in specific surface area – a key pharmaceutical parameter affecting dissolution kinetics and phosphate binding capacity. Ferric citrate with surface areas exceeding 20 m²/g exhibits unfavorable handling characteristics and variable compaction behavior, while material below 16 m²/g demonstrates reduced dissolution rates. Advanced manufacturing processes address this through post-synthetic modifications including:

  • Water Spray Processing: High surface area (>20 m²/g) ferric citrate powder is treated with atomized water followed by blending and controlled drying to achieve consistent surface area reduction to 16-19 m²/g [6].

  • Solvent-Mediated Recrystallization: Crude ferric citrate is dissolved in minimal water and recrystallized from mixtures of aprotic solvents (tetrahydrofuran, acetonitrile) and protic solvents (isopropanol) to control nucleation kinetics and particle growth, yielding materials with surface areas of 17-20 m²/g [1] [6].

  • Fractional Precipitation: The filtrate from synthesis is divided into multiple lots, with each precipitated using different solvent ratios (acetone:water from 3:1 to 5:1). The resulting solids are blended to achieve homogeneous surface area distribution [6].

These approaches highlight the sophisticated engineering solutions required to overcome intrinsic variability in iron-citrate coordination chemistry and produce material meeting pharmaceutical specifications for hyperphosphatemia treatment [3] [6]. The necessity of such precise control underscores the complex interplay between synthesis conditions, solid-state structure, and functional performance in this coordination compound.

Properties

CAS Number

6043-74-9

Product Name

Ferric citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate

Molecular Formula

C6H15FeO12

Molecular Weight

335.02 g/mol

InChI

InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3

InChI Key

KYHYIZWHRHRBQV-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.